2,6-Dibromopyridine
Overview
Description
2,6-Dibromopyridine is a brominated derivative of pyridine, a heterocyclic aromatic compound with a structure similar to benzene, but with one CH group replaced by a nitrogen atom. The presence of two bromine atoms at the 2 and 6 positions of the pyridine ring makes it a versatile intermediate in organic synthesis, particularly in the preparation of ligands, pharmaceuticals, and chemical intermediates.
Synthesis Analysis
The synthesis of 2,6-dibromopyridine derivatives has been explored in various studies. An efficient route to 2,6-dibromo-4-(hexoxymethyl)pyridine from citrazinic acid has been reported, with an overall yield of 44%, and its subsequent conversion to a bipyridine derivative through oxidative coupling . Another study describes a practical and efficient copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines, allowing for the selective synthesis of 6-substituted 2-bromopyridine compounds . Additionally, a method for preparing 2,6-bis(3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine using nucleophilic substitution and diazotization-sandmeyer reaction has been developed .
Molecular Structure Analysis
The molecular structure of 2,6-dibromopyridine derivatives has been studied using various spectroscopic techniques. For instance, structurally rigid analogues of 2,6-distyrylpyridine were synthesized, and their molecular geometry in solutions was investigated by 1H-NMR, electronic absorption, and fluorescence spectrometry . These studies help in understanding the electronic configuration and the potential for π-electronic conjugation in the molecules.
Chemical Reactions Analysis
2,6-Dibromopyridine is reactive and can undergo various chemical transformations. The bromination of 2,6-dibromopyridine in the gaseous phase leads to the formation of 2,4,6-tribromopyridine and 2,3,4,6-tetrabromopyridine . Another study shows that 2-hydroxy-6-bromopyridine can be formed by the acid hydrolysis of 2,6-dibromopyridine using concentrated aqueous solutions of different acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dibromopyridine derivatives are influenced by the substituents on the pyridine ring. For example, the synthesized structurally rigid distyrylpyridine derivatives are characterized by high fluorescence quantum yields in solutions, and their electronic absorption spectra demonstrate low sensitivity to the nature of the substituents . The reactivity of bromine atoms in brominated pyridines is also a significant aspect of their chemical properties, as demonstrated by the formation of hydroxylated products under certain conditions .
Scientific Research Applications
Synthesis of Bioactive Compounds
2,6-Dibromopyridine is utilized in the synthesis of 2-aminopyridines, compounds with significant biological and chemical importance. The reaction between 2,6-dibromopyridine and various amines yields 6-bromopyridine-2-amines, which are further used in C-C cross-coupling reactions. These reactions are crucial for producing bioactive natural products and medicinally important compounds (Bolliger, Oberholzer, & Frech, 2011).
Chemical Transformations
2,6-Dibromopyridine undergoes various chemical transformations, including acid hydrolysis with different acids, resulting in compounds like 2-hydroxy-6-bromopyridine. These transformations are essential for the preparation of other pyridine derivatives (Wibaut, Haayman, & Dijk, 2010).
Catalysis and Arylation
This compound is involved in selective palladium-catalyzed arylation using N-heterocyclic carbene ligands. It is significant in the preparation of 2,6-disubstituted and variously substituted pyridines, useful for organic and medicinal chemists (Prajapati, Schulzke, Kindermann, & Kapdi, 2015).
Amination Reactions
2,6-Dibromopyridine is also a key player in amination reactions. These reactions are vital for synthesizing a wide range of halogenated anilines and play a role in the production of high-molecular-weight byproducts in solvent-free thermal conversions (Waldvogel, Faust, Barkmann, Fröhlich, & Wolff, 2009).
C-N Bond-Forming Reactions
Efficient protocols for the synthesis of 6-substituted 2-bromopyridine compounds have been developed using 2,6-dibromopyridine in copper-catalyzed C-N bond-forming reactions. This protocol is crucial for the controlled selectivity of the pyridine bromine atom in the C-N cross-coupling reaction (Wang, Liu, Dai, & Hu, 2014).
Synthesis of Tissue Factor VIIa Inhibitors
2,6-Dibromopyridine is used in the multi-step synthesis of 2-pyridones, which are potential tissue factor VIIa inhibitors. These compounds are tested in serine protease enzyme assays, highlighting their biological activity (Parlow & South, 2003).
Coordination Chemistry
It plays a role in the synthesis of ligands like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are used in coordination chemistry. These derivatives are significant in forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthesis of Pyridine Sulfonamides
2,6-Dibromopyridine is fundamental in the synthesis of pyridine sulfonamides. The transformation of 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide, followed by amidation, is a crucial step in the synthesis of various pyridine sulfonamides (Emura, Yoshino, Tachibana, Shiraishi, Honma, Mizutani, & Muraoka, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dibromopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-2-1-3-5(7)8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYDZHNIIMENOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211642 | |
Record name | Pyridine, 2,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromopyridine | |
CAS RN |
626-05-1 | |
Record name | 2,6-Dibromopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dibromopyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dibromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIBROMOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9SBA5R353 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.